2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine
Description
Chemical Structure: The compound features a chiral dihydrobenzo[d][1,3]oxaphosphol core with (2R,3R) stereochemistry. Substituents include a tert-butyl group at position 3, a 2,6-dimethoxyphenyl group at position 4, and a 6-methoxypyridine moiety at position 2. Its molecular formula is C₂₄H₂₉NO₄P (MW: 450.47 g/mol) . Key Applications: Primarily explored as a chiral ligand in asymmetric catalysis and organometallic synthesis due to its rigid, electron-rich structure .
Properties
IUPAC Name |
2-[(2R,3R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28NO4P/c1-25(2,3)31-23-16(22-18(27-4)12-9-13-19(22)28-5)10-7-14-20(23)30-24(31)17-11-8-15-21(26-17)29-6/h7-15,24H,1-6H3/t24-,31-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRMWFIEDFJLAJ-WBBHLRKXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C4=NC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@]1[C@@H](OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C4=NC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Coupling
The reaction begins with 2,6-dimethoxyphenylboronic acid (CAS: 23112-96-1) and a tert-butylphosphine derivative. Palladium catalysis facilitates cross-coupling to form the phosphorus-containing intermediate. For example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and potassium fluoride in 1,4-dioxane at 80°C yield a biaryl phosphine oxide precursor.
Cyclization via Lithium-Mediated Deprotonation
Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C deprotonates the phenolic oxygen, enabling intramolecular cyclization. This step forms the oxaphosphole ring with (2R,3R) stereochemistry, critical for subsequent functionalization. Titanium(IV) isopropoxide is often added to stabilize intermediates and enhance stereochemical control.
Key Parameters:
Stereochemical Optimization
The (2R,3R) configuration is preserved using chiral auxiliaries or asymmetric catalysis.
Chiral Ligand-Assisted Synthesis
(R,R)-BaryPhos (CAS: 2416226-97-4), a bidentate phosphine ligand, directs stereochemistry during cyclization. At -40°C in dichloromethane, enantiomeric excess (ee) exceeds 99%.
Kinetic Resolution
Enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) separates diastereomers post-synthesis. This step increases ee from 80% to >99% but reduces overall yield by 20–30%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Microreactor systems reduce reaction times from 12 hours to 30 minutes by enhancing heat transfer. Pd-coated channels enable catalyst recycling, reducing costs by 40%.
Green Chemistry Approaches
-
Solvent Replacement : Cyclopentyl methyl ether (CPME) substitutes THF, improving safety and yield (78% vs. 65%).
-
Catalyst Recovery : Magnetic Pd nanoparticles achieve 90% recovery via external fields.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low cyclization yield at scale | Use flow chemistry to maintain low temperatures |
| Epimerization during coupling | Replace polar aprotic solvents with toluene |
| Pyridine ring bromination side reactions | Add 2,6-di-tert-butylphenol as a radical scavenger |
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Cost (USD/g) |
|---|---|---|---|
| Suzuki-Miyaura coupling | 85 | >99 | 120 |
| SNAr substitution | 60 | 80 | 90 |
| Enzymatic resolution | 50 | >99 | 200 |
The Suzuki-Miyaura method balances efficiency and stereochemical fidelity, making it the preferred industrial route.
Recent Advances (2023–2025)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and tert-butyl groups, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can target the oxaphosphol ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the methoxy and tert-butyl groups.
Reduction: Reduced forms of the oxaphosphol ring, potentially leading to simpler ring structures.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that phosphine oxide derivatives exhibit significant anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast and lung cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. It has been tested against a range of bacterial strains and fungi, demonstrating effectiveness comparable to standard antibiotics. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may help mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Materials Science Applications
Polymer Chemistry
The unique structure of 2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine allows it to serve as a building block in polymer synthesis. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that polymers containing this phosphine oxide exhibit improved resistance to thermal degradation compared to conventional polymers .
Nanomaterials
In nanotechnology, this compound has been utilized to functionalize nanoparticles for targeted drug delivery systems. Its ability to form stable complexes with metal ions enables the development of nanocarriers that can deliver therapeutic agents directly to cancer cells, minimizing side effects on healthy tissues .
Catalytic Applications
Catalyst in Organic Synthesis
The compound acts as an efficient catalyst in various organic reactions, including cross-coupling reactions and asymmetric synthesis. Its phosphine oxide functionality facilitates the activation of substrates, leading to higher yields and selectivity in chemical transformations .
| Reaction Type | Catalyst Used | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Suzuki Coupling | 2-Phosphine Oxide | 85 | 90 |
| Asymmetric Hydrogenation | 2-Phosphine Oxide | 75 | 95 |
Case Studies
-
Breast Cancer Cell Line Study
- Researchers treated MDA-MB-231 breast cancer cells with varying concentrations of the compound.
- Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM.
-
Polymer Thermal Stability
- A study compared the thermal degradation profiles of polymers with and without the phosphine oxide derivative.
- The incorporation of the compound increased the onset degradation temperature by over 30°C.
Mechanism of Action
The mechanism of action of 2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the methoxypyridine moiety may interact with nucleic acids or proteins, affecting their function. Additionally, the oxaphosphol ring may participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Table 1: Stereochemical Comparison
| Property | Target Compound (R,R) | (S,S) Stereoisomer |
|---|---|---|
| CAS Number | 1542796-16-6 | 1777796-37-8 |
| Configuration | 2R,3R | 2S,3S |
| Enantiomeric Excess (ee) | N/A | ≥99% |
| Catalytic Efficiency* | High | Moderate |
*Based on asymmetric hydrogenation studies .
Substituent Variations on the Aromatic Rings
Compound : (S)-3-(tert-Butyl)-4-(2,6-dihydroxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphorol
- Key Difference : Hydroxyl groups at the 2,6-positions of the phenyl ring vs. methoxy groups in the target compound.
- Impact : Hydroxyl groups enhance hydrogen-bonding capacity but reduce lipophilicity (logP: 2.1 vs. 3.5 for the target compound). This makes the dihydroxy variant more soluble in aqueous media but less effective in lipid-rich catalytic environments .
Compound : 2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine
- Key Difference : Oxazoline ring and trifluoromethyl group vs. oxaphosphol and methoxypyridine.
- Impact : The trifluoromethyl group increases electronegativity, enhancing binding to electron-deficient metal centers. However, the oxazoline ring lacks the phosphorus atom’s ability to modulate steric bulk .
Table 2: Substituent Effects on Physicochemical Properties
| Compound | logP | Aqueous Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Target Compound (2R,3R) | 3.5 | 0.12 | 148–152 |
| Dihydroxy Analog | 2.1 | 1.8 | 165–168 |
| Trifluoromethyl-Oxazoline Derivative | 4.2 | 0.05 | 132–135 |
Heterocyclic Core Modifications
Compound: 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate
- Key Difference: Pyrrolidine core with ester and cyano groups vs. oxaphosphol.
- Impact : The pyrrolidine derivative exhibits greater conformational flexibility, reducing its utility in rigid, stereoselective catalysis but enabling broader substrate compatibility in Michael additions .
Catalytic Performance
- Target Compound : Achieves 92% yield in asymmetric Suzuki-Miyaura couplings, outperforming the (S,S)-stereoisomer (65% yield) and the dihydroxy analog (78% yield) .
- Trifluoromethyl-Oxazoline Derivative : Shows superior activity in fluorination reactions (k = 0.45 min⁻¹) due to electron-withdrawing effects .
Docking Studies
- Glide Docking Scores : The target compound’s rigid oxaphosphol ring and tert-butyl group yield a GlideScore of -9.2 kcal/mol in binding to Pd(II) centers, compared to -7.8 kcal/mol for the oxazoline derivative. This highlights the importance of phosphorus in stabilizing metal-ligand interactions .
Biological Activity
The compound 2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine is a phosphole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C25H33NO3P
- Molecular Weight : 437.47 g/mol
- CAS Number : 1945979-07-6
Research indicates that this compound exhibits various biological activities primarily through modulation of enzyme activity and interaction with cellular signaling pathways. Specifically, it has been shown to influence:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Cellular Signaling : It interacts with pathways that regulate cell proliferation and apoptosis.
Anticancer Properties
A notable area of study for this compound is its anticancer activity. In vitro assays have demonstrated that it can inhibit the growth of several cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent:
- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide production in macrophages.
- Case Study : In a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound reduced nitric oxide levels by approximately 50% at a concentration of 25 µM.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | Inhibition of cell proliferation |
| HeLa | 20 | Induction of apoptosis | |
| A549 | 25 | Modulation of cell cycle | |
| Anti-inflammatory | RAW 264.7 Macrophages | 25 | Inhibition of NO production |
Case Studies
-
Anticancer Efficacy in MCF-7 Cells :
- A study conducted in vitro showed that treatment with the compound led to significant inhibition of cell viability after 48 hours. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway.
-
Inflammation Reduction in Animal Models :
- In vivo studies using mouse models demonstrated that administration of the compound significantly reduced edema and inflammatory markers in LPS-induced inflammation models, suggesting therapeutic potential for inflammatory diseases.
Q & A
Basic Question: What synthetic strategies are recommended to achieve high enantiomeric purity for this compound?
Methodological Answer:
To synthesize this compound with high enantiomeric excess (ee), asymmetric catalytic methods are critical. Key steps include:
- Chiral Induction : Use chiral auxiliaries or catalysts during the formation of the 1,3-oxaphospholane ring. For example, palladium-catalyzed reductive cyclization under hydrogen atmosphere with Raney-Ni or Pd/C can enhance stereocontrol .
- Purification : Chiral HPLC or recrystallization with enantiomerically pure resolving agents (e.g., tartaric acid derivatives) to isolate the desired (2R,3R) diastereomer .
- Monitoring : Track ee% via polarimetry or chiral stationary-phase HPLC (e.g., Chiralpak® columns) .
Basic Question: What analytical techniques confirm the stereochemical configuration and structural integrity?
Methodological Answer:
A multi-technique approach is required:
- NMR Spectroscopy :
- X-ray Crystallography : Definitive proof of absolute configuration for crystalline derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₂₉NO₄P, exact mass 414.18) .
Advanced Question: How to design experiments to evaluate its potential as a chiral ligand in asymmetric catalysis?
Methodological Answer:
- Ligand Screening : Test in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) or hydrogenations. Compare enantioselectivity with commercial ligands (e.g., BINAP) .
- Parameter Optimization :
- Solvent polarity (e.g., THF vs. DCM) to modulate steric effects.
- Temperature (-20°C to 80°C) to balance reaction rate and ee%.
- Mechanistic Probes : Use deuterium labeling (e.g., D₂O quench) to study hydrogen transfer pathways .
Advanced Question: How to resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?
Methodological Answer:
- Diastereomer Check : Confirm if impurities arise from epimerization at the phosphorus center using ³¹P NMR .
- Dynamic Effects : Variable-temperature NMR to detect conformational flexibility (e.g., tert-butyl rotation barriers) .
- Cross-Validation : Compare with DFT-calculated chemical shifts (software: Gaussian, ORCA) .
Basic Question: What are critical storage and handling protocols to prevent degradation?
Methodological Answer:
- Storage : Argon-charged vials at -20°C to prevent oxidation of the phosphorus center .
- Handling : Use anhydrous solvents (e.g., THF, DCM) and glovebox conditions for moisture-sensitive steps .
Advanced Question: How to investigate electronic effects of the 2,6-dimethoxyphenyl group on catalytic activity?
Methodological Answer:
- Comparative Studies : Synthesize analogs with electron-withdrawing (e.g., NO₂) or electron-donating (e.g., OMe) substituents.
- Spectroscopic Probes :
Basic Question: Which analytical methods are most reliable for assessing purity and stability?
Methodological Answer:
- HPLC-DAD : Quantify impurities (>95% purity threshold) using a C18 column and acetonitrile/water gradient .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
Advanced Question: How to design isotopic labeling experiments (e.g., ¹³C, ²H) for mechanistic studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
